Bienvenue dans la boutique en ligne BenchChem!

6-(4-Methylpiperazin-1-yl)quinoxaline

5-HT3 receptor pharmacology GPCR subtype selectivity orthosteric ligand design

6-(4-Methylpiperazin-1-yl)quinoxaline (CAS 691873-16-2, C₁₃H₁₆N₄, MW 228.29 g/mol) is a nitrogen-containing heterocyclic building block comprising a quinoxaline core substituted at the 6-position with a 4-methylpiperazine moiety. The compound exhibits computed physicochemical properties including XLogP3 of 1.4, zero hydrogen bond donors, four hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 32.3 Ų, placing it within favorable property space for CNS drug discovery and fragment-based lead generation.

Molecular Formula C13H16N4
Molecular Weight 228.299
CAS No. 691873-16-2
Cat. No. B2444477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylpiperazin-1-yl)quinoxaline
CAS691873-16-2
Molecular FormulaC13H16N4
Molecular Weight228.299
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C13H16N4/c1-16-6-8-17(9-7-16)11-2-3-12-13(10-11)15-5-4-14-12/h2-5,10H,6-9H2,1H3
InChIKeyNSSDPEMRBJPBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Methylpiperazin-1-yl)quinoxaline (CAS 691873-16-2) – Procurement-Relevant Compound Profile for Medicinal Chemistry


6-(4-Methylpiperazin-1-yl)quinoxaline (CAS 691873-16-2, C₁₃H₁₆N₄, MW 228.29 g/mol) is a nitrogen-containing heterocyclic building block comprising a quinoxaline core substituted at the 6-position with a 4-methylpiperazine moiety [1]. The compound exhibits computed physicochemical properties including XLogP3 of 1.4, zero hydrogen bond donors, four hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 32.3 Ų, placing it within favorable property space for CNS drug discovery and fragment-based lead generation [1]. It is commercially available at ≥95% purity from multiple specialty chemical suppliers, and is widely utilized as a synthetic intermediate and scaffold-hopping starting point in kinase inhibitor and GPCR ligand optimization programs.

Why Generic Substitution Undermines Research Reproducibility – Positional Isomer and N-Substitution Effects on 6-(4-Methylpiperazin-1-yl)quinoxaline


Substituting 6-(4-methylpiperazin-1-yl)quinoxaline with seemingly similar quinoxaline derivatives is scientifically inadvisable. The position of the piperazine attachment (C-6 vs. C-2) fundamentally alters the electronic distribution and hydrogen-bonding capacity within the quinoxaline ring, as evidenced by differential XLogP3 values between the 6-isomer (1.4) and the 2-isomer (1.5) [1][2]. More critically, the N-methyl group on the piperazine ring modulates both basicity and steric bulk relative to des-methyl analogs; removal of this methyl group (e.g., 6-(piperazin-1-yl)quinoxaline) significantly alters pKa, solubility, and target-binding pharmacophore geometry. The biological consequences are profound: in the 5-HT₃ receptor system, the 2-positional isomer 2-(4-methylpiperazin-1-yl)quinoxaline exhibits 8.3-fold selectivity for the 5-HT₃AB receptor subtype, while 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline shows 11-fold selectivity for 5-HT₃A [3]. Within the PI3K inhibitor class, morpholinoquinoxaline lead WR1 exhibits micromolar potency, whereas optimized piperazinylquinoxaline derivatives bearing the N-methylpiperazine moiety achieve nanomolar IC₅₀ values (24–40 nM) [4]. These data demonstrate that even single-atom or positional changes produce non-interchangeable biological outcomes, making generic analog substitution a direct risk to assay reproducibility and data integrity.

Quantitative Differentiation Evidence for 6-(4-Methylpiperazin-1-yl)quinoxaline vs. Closest Analogs


5-HT₃ Receptor Subtype Selectivity — Positional Isomer Discrimination at the Orthosteric Binding Site

The 6-position substitution pattern of 6-(4-methylpiperazin-1-yl)quinoxaline places the methylpiperazine moiety at a location distinct from the 2-substituted isomer that has been pharmacologically characterized. In the 5-HT₃ receptor system, 2-(4-methylpiperazin-1-yl)quinoxaline (the 2-positional isomer) exhibits 8.3-fold selectivity for the heteromeric 5-HT₃AB receptor over the homomeric 5-HT₃A receptor, while the closely related 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline shows an 11-fold selectivity for 5-HT₃A [1]. Furthermore, 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (VUF10166) demonstrates a 550-fold discrimination between 5-HT₃A (Ki = 0.04 nM) and 5-HT₃AB (Ki = 22 nM) receptors [2]. These data establish that the position of the 4-methylpiperazine substituent on the quinoxaline scaffold is a critical determinant of 5-HT₃ receptor subtype selectivity. The 6-substituted isomer provides a structurally distinct vector for exploring complementary pharmacological space not accessible with the 2-substituted analog, offering a differentiated chemical biology tool for receptor subtype deconvolution studies.

5-HT3 receptor pharmacology GPCR subtype selectivity orthosteric ligand design

Computed Physicochemical Property Differentiation — LogP, TPSA, and H-Bond Profile vs. 6-Chloroquinoxaline and 2-Positional Isomer

Computed physicochemical properties provide direct, quantitative differentiation between 6-(4-methylpiperazin-1-yl)quinoxaline and its closest structural analogs. The target compound exhibits XLogP3 = 1.4, TPSA = 32.3 Ų, HBD = 0, HBA = 4, and one rotatable bond [1]. In contrast, the 2-positional isomer 2-(4-methylpiperazin-1-yl)quinoxaline has XLogP3 = 1.5 [2], indicating a measurable lipophilicity shift (ΔLogP = −0.1) attributable to the electronic environment difference between C-6 and C-2 substitution on the quinoxaline ring. More dramatically, 6-chloroquinoxaline—a common synthetic precursor—has XLogP3 = 2.1, TPSA = 25.8 Ų, and only 2 hydrogen bond acceptors [3], representing a ΔLogP of −0.7 and a TPSA increase of 6.5 Ų upon replacement of chlorine with the N-methylpiperazine group. The 2,3-dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline analog has XLogP3-AA = 1.9 [4], demonstrating that additional methylation at the 2- and 3-positions of the quinoxaline core increases lipophilicity by ΔLogP = +0.5 relative to the unsubscribed target compound. These differences directly impact membrane permeability, solubility, and off-target binding profiles.

physicochemical property optimization CNS drug-likeness lead-like property space

PI3Kα Inhibitory Potency — N-Methylpiperazine Quinoxaline Scaffold Outperforms Morpholino and Piperidinyl Quinoxaline Leads

In a systematic study of quinoxaline-based PI3Kα inhibitors, the morpholinoquinoxaline lead compound WR1 and the piperidinylquinoxaline lead WR23 served as the starting points for structural optimization. Replacement of the morpholine or piperidine moiety with a piperazine ring bearing N-substitution yielded piperazinylquinoxaline derivatives with dramatically enhanced PI3Kα inhibitory activity. The most potent compounds in this series, compound 22 and compound 41, achieved PI3Kα IC₅₀ values of 40 nM and 24 nM, respectively, representing a shift from micromolar-range potency for the morpholine/piperidine leads to nanomolar potency for the N-methylpiperazine-containing analogs [1]. The N-methylpiperazine moiety present in 6-(4-methylpiperazin-1-yl)quinoxaline is the pharmacophoric element that enables this potency gain, as it provides both a hydrogen bond acceptor and a basic nitrogen capable of engaging key residues in the PI3Kα ATP-binding pocket, as confirmed by molecular docking analysis [1].

PI3K inhibition anticancer drug discovery kinase inhibitor scaffold optimization

Commercially Specified Purity and Storage Profile — Batch-to-Batch Consistency vs. Unspecified Research-Grade Analogs

6-(4-Methylpiperazin-1-yl)quinoxaline is commercially specified at ≥95% purity (HPLC) with recommended long-term storage in a cool, dry place, according to supplier certificates of analysis . This defined purity specification and storage condition set a verifiable quality baseline that is directly relevant to procurement decisions. In contrast, many research-grade quinoxaline analogs (including in-house synthesized batches) are distributed without certified purity documentation or stability data, introducing uncontrolled variability into biological assays. The defined storage condition (cool, dry, long-term) indicates that the solid compound is stable under ambient conditions and does not require cold-chain logistics, reducing procurement complexity and long-term storage costs. The compound is also not classified as hazardous material for DOT/IATA transport , further simplifying international procurement logistics relative to halogenated quinoxaline intermediates that may require specialized handling.

chemical procurement quality control building block reproducibility medicinal chemistry sourcing

Orthosteric Site Pharmacophore Directionality — 6-Position Substitution Accessibility vs. 2-Position in Fragment-Based Drug Design

In fragment-based drug discovery, the vector of substituent growth from a core scaffold is a critical determinant of target engagement and selectivity. The 6-position substitution of 6-(4-methylpiperazin-1-yl)quinoxaline directs the methylpiperazine moiety along a trajectory that is geometrically distinct from the 2-position substitution found in 2-(4-methylpiperazin-1-yl)quinoxaline. Experimental evidence from the 5-HT₃ receptor system demonstrates that the 2-substituted analog shows 8.3-fold selectivity for 5-HT₃AB receptors, while the 2-amino-3-substituted analog reverses selectivity to favor 5-HT₃A (11-fold) [1]. These selectivity reversals, driven solely by substituent positioning and identity at the quinoxaline 2- and 3-positions, establish that the 6-position vector explores a pharmacophore space that is inaccessible to 2-substituted analogs. For procurement, this means that 6-(4-methylpiperazin-1-yl)quinoxaline cannot be replaced by its 2-substituted isomer without completely altering the directionality of the basic amine pharmacophore and, consequently, the receptor subtype selectivity profile of any derived compound series.

fragment-based drug discovery pharmacophore vector analysis scaffold hopping

Procurement-Driven Application Scenarios for 6-(4-Methylpiperazin-1-yl)quinoxaline Based on Quantitative Evidence


5-HT₃ Receptor Subtype Pharmacological Tool Compound Synthesis

Investigators studying 5-HT₃ receptor subtype pharmacology can utilize 6-(4-methylpiperazin-1-yl)quinoxaline as a starting scaffold to generate novel ligands targeting the orthosteric binding site from a C-6 vector, which is distinct from the extensively characterized C-2-substituted series. The established SAR showing that C-2 substitution patterns confer selectivity between 5-HT₃A and 5-HT₃AB receptors (8.3-fold to 550-fold selectivity windows) [1][2] provides a strong rationale for exploring the C-6 vector space, where the methylpiperazine moiety may engage complementary receptor subsites and yield novel selectivity profiles not achievable with existing C-2-substituted chemical tools.

PI3Kα Inhibitor Lead Optimization and Scaffold Hopping

Medicinal chemistry teams pursuing PI3Kα inhibitors for oncology indications should prioritize 6-(4-methylpiperazin-1-yl)quinoxaline as a core scaffold. The demonstrated nanomolar PI3Kα potency of N-methylpiperazine-containing quinoxaline derivatives (IC₅₀ = 24–40 nM) [3], contrasted with the micromolar activity of morpholinoquinoxaline and piperidinylquinoxaline leads, validates this pharmacophore as a potency-driving element. The 6-position attachment leaves the 2- and 3-positions available for further derivatization, enabling systematic exploration of kinase selectivity while retaining the potency-conferring N-methylpiperazine moiety.

CNS-Targeted Library Design Leveraging Favorable Physicochemical Properties

Compound library designers focusing on CNS-penetrant chemical space should incorporate 6-(4-methylpiperazin-1-yl)quinoxaline based on its computed property profile: XLogP3 = 1.4 (within CNS lead-like range of 1–3), TPSA = 32.3 Ų (below the 60–70 Ų threshold predictive of blood-brain barrier penetration), zero HBD, and only one rotatable bond [4]. These properties contrast favorably with the more lipophilic 6-chloroquinoxaline precursor (XLogP3 = 2.1, TPSA = 25.8 Ų) [5] and the 2,3-dimethyl analog (XLogP3-AA = 1.9) [6], positioning the target compound as a superior starting point for CNS drug discovery programs requiring balanced solubility, permeability, and metabolic stability.

Quality-Controlled Building Block Procurement for Hit-to-Lead Progression

For hit-to-lead and lead optimization programs where compound integrity directly impacts SAR interpretation, procurement of 6-(4-methylpiperazin-1-yl)quinoxaline from certified suppliers offering ≥95% HPLC purity with documented storage conditions (cool, dry, long-term) is recommended. The non-hazardous DOT/IATA transport classification simplifies international logistics, and the defined storage protocol eliminates ambiguity that could lead to compound degradation and false-negative or false-positive assay results. This quality assurance level is essential for programs operating under rigorous data integrity standards such as those required for patent filing or Investigational New Drug (IND) applications.

Quote Request

Request a Quote for 6-(4-Methylpiperazin-1-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.